molecular formula C10H11N3 B562108 5-Amino-6-(methylamino-d3)quinoline CAS No. 1020718-95-9

5-Amino-6-(methylamino-d3)quinoline

Cat. No.: B562108
CAS No.: 1020718-95-9
M. Wt: 176.237
InChI Key: VKTBLHRTAVWXIJ-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

The mechanism of action of quinolones, including 5-Amino-6-(methylamino-d3)quinoline, involves the conversion of their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome .

Safety and Hazards

When handling 5-Amino-6-(methylamino-d3)quinoline, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Amino-6-(methylamino-d3)quinoline can undergo oxidation reactions, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring into tetrahydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are often employed.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    5-Aminoquinoline: Lacks the methylamino and deuterium substitutions.

    6-Methylaminoquinoline: Contains a methylamino group but lacks deuterium labeling.

    5,6-Diaminoquinoline: Contains two amino groups but no methylamino or deuterium substitutions.

Uniqueness: 5-Amino-6-(methylamino-d3)quinoline is unique due to its deuterium labeling, which makes it particularly valuable in metabolic studies and NMR spectroscopy.

Properties

IUPAC Name

6-N-(trideuteriomethyl)quinoline-5,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-12-9-5-4-8-7(10(9)11)3-2-6-13-8/h2-6,12H,11H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTBLHRTAVWXIJ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C2=C(C=C1)N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC1=C(C2=C(C=C1)N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675588
Record name N~6~-(~2~H_3_)Methylquinoline-5,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020718-95-9
Record name N~6~-(~2~H_3_)Methylquinoline-5,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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